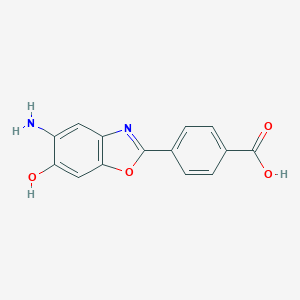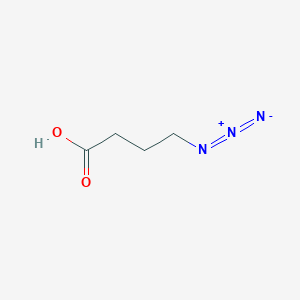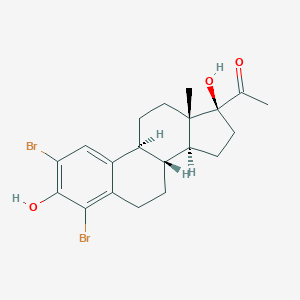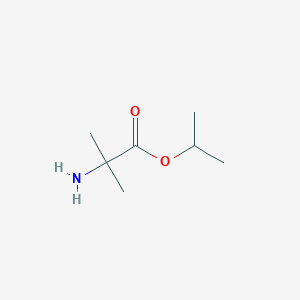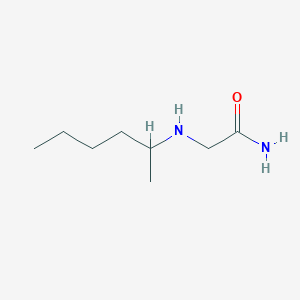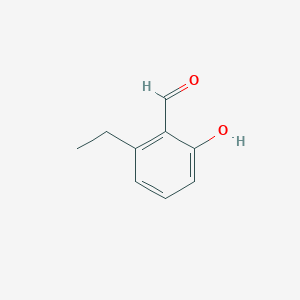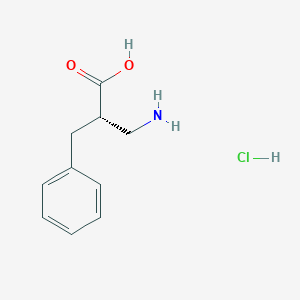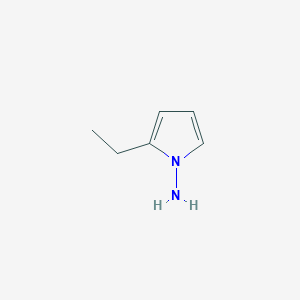
1H-Pyrrol-1-amine, 2-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1H-Pyrrol-1-amine, 2-ethyl-” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are five-membered aromatic heterocyclic compounds with a nitrogen atom . The molecular formula of “1H-Pyrrol-1-amine, 2-ethyl-” is C7H11N .
Synthesis Analysis
The synthesis of pyrroles has been a topic of interest in recent research due to their remarkable biological activities, pharmaceutical applications, and their role as intermediates in the synthesis of many natural products . A variety of synthetic procedures have been developed, including the Paal-Knorr pyrrole condensation, which allows the synthesis of N-substituted pyrroles under mild reaction conditions . Another approach involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of “1H-Pyrrol-1-amine, 2-ethyl-” consists of a pyrrole ring, which is a five-membered aromatic heterocycle with a nitrogen atom . The pyrrole ring is a key structural unit in many bioactive molecules and natural products .Chemical Reactions Analysis
Pyrroles can undergo a variety of chemical reactions. For instance, a highly efficient one-pot construction of several polysubstituted pyrroles has been obtained via the environmentally benign multicomponent reaction of 1,2-diones, aryl amines, and aldehydes in the presence of 4-methylbenzenesulfonic acid monohydrate (TsOH·H2O) as an organocatalyst .Safety And Hazards
Pyrroles are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, and serious eye damage/eye irritation . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and wearing protective gloves, protective clothing, eye protection, and face protection .
Orientations Futures
The synthesis of pyrroles and their derivatives continues to be a hot topic of current research due to their remarkable biological activities and pharmaceutical applications . Future research may focus on developing more efficient and environmentally friendly synthetic procedures, as well as exploring the diverse biological activities of pyrrole derivatives .
Propriétés
IUPAC Name |
2-ethylpyrrol-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-2-6-4-3-5-8(6)7/h3-5H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGRWWUNWSVUQR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CN1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrol-1-amine, 2-ethyl- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)
